molecular formula C12H11BrN2OS2 B5763082 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5763082
M. Wt: 343.3 g/mol
InChI Key: FILFZKOVLKBOSP-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized by researchers for scientific research purposes. This compound has been studied for its potential uses in various fields such as medicine, chemistry, and biology.

Mechanism of Action

The exact mechanism of action of 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body. For example, in medicinal chemistry, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain. In microbiology, this compound has been shown to disrupt the cell wall or membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide vary depending on the specific application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In microbiology, this compound has been shown to have broad-spectrum antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its broad range of potential applications. This compound has been studied for its potential uses in various fields, making it a versatile tool for researchers. Additionally, the synthesis method for this compound has been optimized to increase the yield and purity of the product.
One limitation of using 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One potential direction is to further investigate its potential uses as an anti-cancer agent. This compound has shown promising results in vitro, and further studies could help determine its efficacy in vivo. Another potential direction is to investigate its potential uses in material science. This compound has been shown to have potential applications in organic synthesis, and further studies could help determine its usefulness in creating new materials. Additionally, further studies could be done to investigate the exact mechanism of action of this compound, which could help researchers better understand its potential uses in various fields.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-amino-5-methylthiazole with 4-bromoaniline in the presence of a catalyst such as copper (II) sulfate. The resulting product is then reacted with acetic anhydride to obtain the final compound. This synthesis method has been optimized by researchers to increase the yield and purity of the product.

Scientific Research Applications

2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential uses in various scientific fields. In medicinal chemistry, this compound has been tested for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of microbiology, this compound has been tested for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential uses in organic synthesis and material science.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS2/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILFZKOVLKBOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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